molecular formula C6H13Cl2NO B2414280 4-(Dimethylamino)butanoyl chloride hydrochloride CAS No. 98827-32-8

4-(Dimethylamino)butanoyl chloride hydrochloride

Cat. No.: B2414280
CAS No.: 98827-32-8
M. Wt: 186.08
InChI Key: BAVSOHJMQHHWFH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanoyl chloride hydrochloride is a chemical compound with the molecular formula C6H12ClNO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its role in peptide synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butanoyl chloride hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanoyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .

Scientific Research Applications

4-(Dimethylamino)butanoyl chloride hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanoyl chloride hydrochloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)butanoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an acyl chloride group, which provides a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as a pharmaceutical intermediate .

Properties

IUPAC Name

4-(dimethylamino)butanoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSOHJMQHHWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98827-32-8
Record name 4-(dimethylamino)butanoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g (60 mmol) of 4-dimethylaminobutyric acid hydrochloride (Janssen; Bruggen/Germany) are heated for approximately 3 h at 65° C. in 30 ml of SOCl2. SOCl2 is evaporated off and the residue is stirred to yield the title compound: TLC of a sample dissolved in methanol, Rf (U)=0.67; TLC of 4-dimethylaminobutyric acid hydrochloride, Rf (U)=0.50.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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